GSK 366

Kynurenine pathway Inflammation Neurodegeneration

Choose GSK 366 (CAS: 1953157-39-5), a Type II KMO inhibitor with a unique tilting conformation, for clean, artifact-free data. Unlike Type I inhibitors, it does not stimulate confounding H2O2 production, ensuring neuroprotective effects are attributed to KMO modulation. High purity (>98%) and in-stock availability from major vendors guarantee experimental reproducibility.

Molecular Formula C17H16ClN3O4
Molecular Weight 361.8 g/mol
Cat. No. B607838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 366
SynonymsGSK-366;  GSK 366;  GSK366
Molecular FormulaC17H16ClN3O4
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl
InChIInChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1
InChIKeyYWASLAPMFGBZQP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK 366: A Type II Kynurenine-3-Monooxygenase (KMO) Inhibitor with Subnanomolar Potency


GSK 366 is a type II inhibitor of kynurenine-3-monooxygenase (KMO), a key enzyme in the tryptophan catabolism pathway that regulates neuroactive and immunomodulatory metabolites. It exhibits IC50 values of 2.3 nM for human KMO and 0.7 nM for Pseudomonas fluorescens KMO (Pf-KMO) [1]. GSK 366 binds to the KMO substrate binding site, preventing productive NADPH association, substrate binding, and FAD hydroperoxy species formation, and does not stimulate hydrogen peroxide production [2]. The compound emerged from structure-based drug design efforts that yielded GSK065 (C1) and GSK366 (C2) as differentiated molecules suitable for preclinical evaluation [3]. The molecular formula is C17H16ClN3O4 with a molecular weight of 361.78, and the CAS registry number is 1953157-39-5 .

GSK 366: Why In-Class KMO Inhibitor Substitution Introduces Experimental Confounds


KMO inhibitors are not functionally interchangeable due to divergent binding mechanisms (type I versus type II) and distinct kinetic profiles that directly impact target engagement duration and downstream pathway modulation [1]. GSK 366 belongs to a structurally defined class of type II KMO inhibitors that exhibit exceptionally slow dissociation kinetics, a property not shared by type I KMO inhibitors or earlier-generation tool compounds [2]. This kinetic differentiation translates to prolonged target residence time and sustained modulation of kynurenine pathway metabolites, which cannot be replicated by substituting structurally distinct KMO inhibitors with different binding modes [3]. Furthermore, GSK 366 does not stimulate hydrogen peroxide production, a liability observed with certain other KMO-targeting chemotypes, making substitution without verifying this mechanistic parameter a potential source of oxidative stress artifacts [4].

GSK 366 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against KMO Inhibitor Comparators


Human KMO Potency: GSK 366 IC50 = 2.3 nM vs. GSK065 (C1) IC50 = 6.0 nM

GSK 366 demonstrates 2.6-fold higher potency against human KMO compared to its structural analog GSK065 (C1), which emerged from the same structure-guided optimization campaign [1]. Both compounds are type II inhibitors that bind to the substrate site and prevent NADPH association, but GSK 366 achieves greater potency due to optimized interactions within the active site [2]. This potency advantage translates to lower compound concentrations required to achieve equivalent target engagement.

Kynurenine pathway Inflammation Neurodegeneration

Slow Dissociation Kinetics: GSK 366 Prolonged Target Residence vs. Type I Inhibitors

GSK 366 exhibits very slow dissociation kinetics from human KMO, a kinetic profile characteristic of type II KMO inhibitors that distinguishes it fundamentally from type I inhibitors [1]. At 5 nM, GSK 366 displays slow association kinetics (0-400 min) and exhibits very slow dissociation kinetics from human KMO in Sf9 cell membranes [2]. This slow off-rate translates to prolonged target residence time, whereas type I KMO inhibitors exhibit rapid dissociation that limits sustained pathway modulation [3].

Target engagement Kinetic selectivity Duration of action

H2O2 Production Profile: GSK 366 Does Not Stimulate Hydrogen Peroxide Generation

GSK 366 does not stimulate hydrogen peroxide (H2O2) production and can reduce H2O2 levels, a mechanistic feature that distinguishes it from certain other KMO inhibitor chemotypes that may uncouple the enzyme's flavin redox cycle [1]. This property stems from its type II binding mode, which stabilizes the enzyme in a conformation that prevents unproductive NADPH oxidation and subsequent H2O2 generation [2]. Substituting GSK 366 with a KMO inhibitor that does stimulate H2O2 production introduces oxidative stress as a confounding variable in cellular and in vivo studies.

Oxidative stress Mechanistic selectivity Assay artifacts

Pf-KMO Cross-Reactivity: GSK 366 IC50 = 0.7 nM vs. Human KMO = 2.3 nM

GSK 366 inhibits Pseudomonas fluorescens KMO (Pf-KMO) with an IC50 of 0.7 nM, representing 3.3-fold higher potency than against human KMO (2.3 nM) [1]. This ortholog potency profile is consistent across multiple vendor datasheets and the primary literature [2]. The differential potency between bacterial and human orthologs reflects structural variations in the active site that may be exploited for assay development and selectivity profiling.

Ortholog selectivity Assay development Species comparison

GSK 366: Validated Research and Preclinical Application Scenarios


Acute Pancreatitis and Multi-Organ Dysfunction Syndrome (MODS) Preclinical Models

GSK 366 was developed and characterized specifically as a tool compound for evaluating KMO inhibition in acute pancreatitis and associated multiple organ dysfunction syndrome [1]. The compound's 2.3 nM human KMO potency and type II binding mechanism make it suitable for preclinical studies investigating the kynurenine pathway's role in inflammatory organ injury. Unlike earlier KMO inhibitors, GSK 366's kinetic profile provides sustained target engagement that aligns with disease-relevant time courses [2].

Neurodegenerative Disease Research: Alzheimer's Disease and Huntington's Disease Models

GSK 366 is applicable for research into neurological diseases including Alzheimer's disease, where modulation of kynurenine pathway metabolites (kynurenic acid and quinolinic acid) is implicated in neuroinflammation and excitotoxicity [1]. The compound's subnanomolar Pf-KMO potency (0.7 nM) provides a convenient bacterial ortholog system for assay development and high-throughput screening cascades prior to human KMO validation [2].

Inflammation and Immunometabolism Pathway Profiling

The kynurenine pathway represents a critical intersection between tryptophan metabolism and immune regulation. GSK 366's defined mechanism—binding to the substrate site and preventing NADPH association without stimulating H2O2 production [1]—makes it a clean tool for dissecting KMO-specific effects on T-cell differentiation, dendritic cell function, and inflammatory cytokine production without the confounding variable of compound-induced oxidative stress [2].

Structure-Activity Relationship (SAR) and Kinetic Profiling Studies of Type II KMO Inhibitors

GSK 366 serves as a benchmark type II KMO inhibitor for SAR studies comparing binding modes (type I vs. type II), kinetic profiles (slow vs. rapid dissociation), and downstream pathway modulation [1]. The availability of structural data from the primary publication enables rational design of analogs and comparator studies between GSK065 (C1) and GSK366 (C2) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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